Aluminium dodecyl sulphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

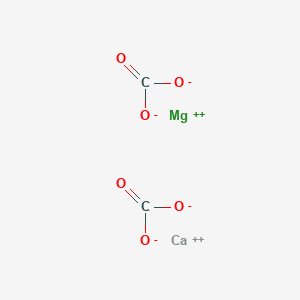

Aluminium dodecyl sulphate (ADS) is a type of anionic surfactant that is commonly used in scientific research for its unique properties. ADS is synthesized through a series of chemical reactions that involve the combination of dodecyl sulphate and aluminium ions.

Mecanismo De Acción

The mechanism of action of Aluminium dodecyl sulphate is not fully understood. However, it is believed that this compound functions as a surfactant by lowering the surface tension of the solution in which it is present. This allows for better dispersion of particles and improved stability of the solution. This compound may also interact with the surface of nanoparticles and other materials, which can affect their properties and behavior.

Biochemical and Physiological Effects

There is limited information available regarding the biochemical and physiological effects of this compound. However, it is known that this compound can cause irritation to the skin and eyes if it comes into contact with these areas. This compound is also toxic to aquatic organisms, and care should be taken when disposing of solutions containing this compound.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Aluminium dodecyl sulphate has several advantages for use in laboratory experiments. It is a relatively inexpensive surfactant that is readily available. Additionally, this compound has a high degree of stability and can be stored for long periods of time without significant degradation. However, this compound may not be suitable for all types of experiments, and care should be taken when selecting a surfactant for a particular application.

Direcciones Futuras

There are several future directions for research involving Aluminium dodecyl sulphate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, research is needed to better understand the mechanism of action of this compound and its effects on the properties of nanoparticles and other materials. Finally, there is a need for further investigation into the potential toxicity of this compound and its impact on the environment.

In conclusion, this compound is a unique anionic surfactant that has many applications in scientific research. Its synthesis method is relatively simple, and it is commonly used as a surfactant, stabilizer, and dispersant in various types of experiments. While this compound has several advantages, care should be taken when selecting a surfactant for a particular application. Future research is needed to better understand the mechanism of action of this compound and its potential impact on the environment.

Métodos De Síntesis

Aluminium dodecyl sulphate is synthesized through a series of chemical reactions that involve the combination of dodecyl sulphate and aluminium ions. The first step in the synthesis process involves the preparation of a solution of dodecyl sulphate. This solution is then combined with an aqueous solution of aluminium ions, which results in the formation of this compound. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.

Aplicaciones Científicas De Investigación

Aluminium dodecyl sulphate is commonly used in scientific research for its unique properties. It is often used as a surfactant in various types of experiments, including chromatography, electrophoresis, and mass spectrometry. This compound is also used as a stabilizer in the production of nanoparticles and as a dispersant in the preparation of nanocomposites. Additionally, this compound is used in the production of various types of coatings and inks.

Propiedades

| 16509-02-7 | |

Fórmula molecular |

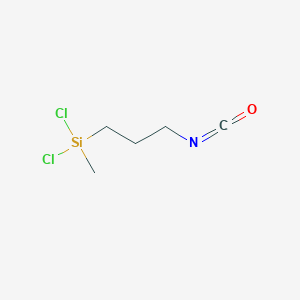

C36H75AlO12S3 |

Peso molecular |

823.2 g/mol |

Nombre IUPAC |

aluminum;dodecyl sulfate |

InChI |

InChI=1S/3C12H26O4S.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h3*2-12H2,1H3,(H,13,14,15);/q;;;+3/p-3 |

Clave InChI |

BMNCMOOEMRLNKB-UHFFFAOYSA-K |

SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Al+3] |

SMILES canónico |

CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Al+3] |

| 16509-02-7 | |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)

![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate](/img/structure/B100044.png)